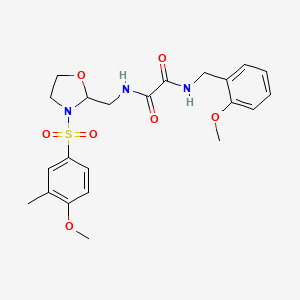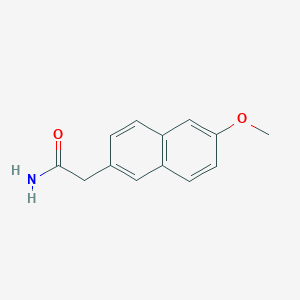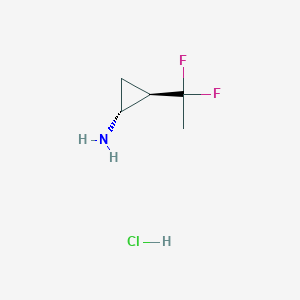
2-(5-Bromopentyl)-1,3-dioxolane
カタログ番号:
B2819119
CAS番号:
56741-68-5
分子量:
223.11
InChIキー:
DYVNUZNBIHDABX-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “2-(5-Bromopentyl)-1,3-dioxolane” belong to a class of organic compounds known as ethers. Ethers are compounds containing an oxygen atom bonded to two alkyl or aryl groups .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like alkylation, where an alkyl group is introduced into a molecule . For instance, a bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3 .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties like density, boiling point, vapor pressure, and refractive index can be determined .科学的研究の応用
Ring Contraction and Chemical Synthesis
- Research has demonstrated the use of related compounds in ring contraction processes and chemical synthesis. For instance, the reaction of 1,3-bis(5-bromopentyl)alloxazine with ethylamine results in the replacement of terminal bromine atoms and ring contraction, producing 1,3-bis[5-(ethylamino)pentyl]alloxazine and related compounds (Semenov et al., 2010).
Organic Synthesis and Coupling Reactions
- The compound has been used in the preparation of organozinc reagents for coupling reactions. For example, 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide, a related compound, was prepared and successfully coupled with aryl halides and acid chlorides, yielding coupling products in good to excellent yields (Rieke & Kim, 2011).
Radical Reactions and Diastereoselectivity
- In the field of radical chemistry, compounds such as 2-(5-Bromopentyl)-1,3-dioxolane have been involved in studies focusing on diastereoselective radical reactions. These studies provide insights into carbon-bromine, carbon-hydrogen, and carbon-carbon bond formation (Beckwith & Chai, 1993).
Polymer Synthesis and Characterization
- Research has also extended to polymer science, where related dioxolane compounds have been synthesized and characterized for various applications. This includes the study of their morphology, molecular weights, and potential as viscosifiers (Kumar & Negi, 2015).
Nucleoside Analogs and Antiviral Research
- In medicinal chemistry, derivatives of 1,3-dioxolane, a related compound, have been synthesized and evaluated for their potential anti-HIV properties. These studies contribute to the understanding of structure-activity relationships in antiviral agents (Kim et al., 1992).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(5-bromopentyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c9-5-3-1-2-4-8-10-6-7-11-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVNUZNBIHDABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56741-68-5 |
Source


|
| Record name | 2-(5-bromopentyl)-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-...
Cat. No.: B2819036
CAS No.: 851948-75-9
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(1,5-...
Cat. No.: B2819037
CAS No.: 315694-24-7
3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepi...
Cat. No.: B2819038
CAS No.: 1396875-13-0
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morphol...
Cat. No.: B2819040
CAS No.: 1329883-25-1
![Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2819036.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide](/img/structure/B2819037.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2819040.png)



![Ethyl 5-(5-chloro-2-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2819049.png)
![4-Methyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2819050.png)

![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2819052.png)



